Ethyl 2-(2,5-difluorophenyl)acetate
Overview
Description
Ethyl 2-(2,5-difluorophenyl)acetate is a chemical compound that is part of a broader class of organic molecules known as esters. Esters are commonly synthesized from an acid and an alcohol, and they often possess distinct odors and are used in a variety of applications including fragrances, flavors, and as solvents. The specific substitution pattern of the difluorophenyl group in this compound suggests it may have unique physical and chemical properties that could be of interest in various chemical synthesis and material science applications.
Synthesis Analysis
The synthesis of related ester compounds has been reported in the literature. For example, the synthesis of ethyl (2'-hydroxy-4',5'-methylenedioxyphenyl)acetate was achieved through a five-step process, which included a metal-catalyzed acid ethanolysis step . Although this does not directly describe the synthesis of ethyl 2-(2,5-difluorophenyl)acetate, it provides insight into the potential synthetic routes that could be adapted for its production, such as the use of metal catalysts and specific functional group transformations.
Molecular Structure Analysis
The molecular structure of ester compounds can be quite complex and is often studied using crystallography and spectroscopy. For instance, the crystal and molecular structure of ethyl α-cyano-α-(2,4-dinitrophenyl)phenylacetate was determined, providing detailed information on bond parameters and the influence of steric and electronic effects . Similarly, the crystal structure of ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl)vinyl]phenoxy}acetate was solved, revealing a nearly coplanar arrangement of carbon and oxygen atoms . These studies suggest that the molecular structure of ethyl 2-(2,5-difluorophenyl)acetate could also be elucidated using similar techniques to understand its geometry and electronic structure.
Chemical Reactions Analysis
Esters can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with nucleophiles. The unexpected Pummerer rearrangement observed during the synthesis of a related compound indicates that under certain conditions, esters can participate in unexpected transformations, which could be relevant for the reactivity of ethyl 2-(2,5-difluorophenyl)acetate. Additionally, the intramolecular interactions observed in ethyl bis-(2,4-dinitrophenyl)acetate suggest that ethyl 2-(2,5-difluorophenyl)acetate may also exhibit unique reactivity patterns due to the presence of electron-withdrawing fluorine atoms.
Physical and Chemical Properties Analysis
The physical and chemical properties of esters are influenced by their molecular structure. The vibrational spectroscopy studies of ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate and the fluorescence property investigation of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate provide examples of how these properties can be characterized. These studies, along with crystallographic data , can be used as a basis to predict the properties of ethyl 2-(2,5-difluorophenyl)acetate, such as its melting point, solubility, and spectroscopic characteristics, which are essential for its practical application and handling.
Scientific Research Applications
1. Ionic Liquid Applications
The ionic liquid 1-ethyl-3-methylimidazole acetate ([EMIM]OAc) has been used as a catalyst for synthesizing imidazoles, showcasing its potential in facilitating chemical reactions at room temperature under ultrasonic irradiation. This process is significant for avoiding harmful catalysts and achieving high yields, simplifying the methodology (Zang et al., 2010).
2. Spectroscopic Analysis in Pharmaceuticals
Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate (EBDA) has been studied through FTIR and FT-Raman spectroscopy. The vibrational contributions of EBDA to pharmaceutical activities have been supported by quantum chemical studies, revealing insights into its electronic structure and potential pharmaceutical applications (Amalanathan et al., 2015).
3. Asymmetric Organocatalytic Synthesis
Ethyl 2-(2,5-difluorophenyl)acetate is involved in asymmetric organocatalytic reactions. Specifically, it is used in the [3+2] annulation of cyclopropenone and β-keto ester, leading to the formation of certain organic compounds in moderate yield and low enantiomeric purity, relevant for the synthesis of complex organic molecules (Reitel et al., 2018).
4. Corrosion Inhibition in Metals
Chalcone derivatives, such as (E)-ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate, have shown effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions. Their inhibitory actions are based on adsorption properties and interactions with the metal surface, which is crucial for protecting industrial equipment from corrosion (Lgaz et al., 2017).
5. Solubility and Thermodynamic Properties
The solubility of various compounds in ethyl acetate and other solvents has been studied, providing valuable data for the selection of solvents in chemical processes, especially in the pharmaceutical industry. These studies contribute to understanding the thermodynamic properties of solution processes (Wang et al., 2012).
Safety And Hazards
This compound is classified under GHS07. It has hazard statements H315 - H319, which indicate that it can cause skin and eye irritation . Precautionary measures include avoiding inhalation, ingestion, skin and eye contact . It’s also classified under storage class code 11, which pertains to combustible solids .
properties
IUPAC Name |
ethyl 2-(2,5-difluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-2-14-10(13)6-7-5-8(11)3-4-9(7)12/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BURCDXBMXLYODS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381689 | |
Record name | ethyl 2-(2,5-difluorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2,5-difluorophenyl)acetate | |
CAS RN |
662138-60-5 | |
Record name | ethyl 2-(2,5-difluorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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